Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Medicinal Chemistry ADME Prediction Fluorine Chemistry

SAR campaigns exploring trifluoromethylbenzyl substitution patterns require well-defined positional isomers to draw valid structure-activity conclusions. Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate (CAS 1251844-84-4) delivers the ortho-substituted control: • Definitive ortho (2-) isomer for comparative SAR vs. meta (3-) and para (4-) analogs; substitution position governs molecular geometry and target recognition • XLogP3 3.5, TPSA 39.2 Ų-0.2 log units higher lipophilicity than the meta isomer (XLogP3 3.3), enabling differential ADME assessment • Methyl ester handle supports hydrolysis, amidation, or reduction for further functionalization • 95% purity; available for immediate procurement with full quality assurance

Molecular Formula C15H12F3NO2
Molecular Weight 295.26 g/mol
CAS No. 1251844-84-4
Cat. No. B1400530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(trifluoromethyl)benzyl)isonicotinate
CAS1251844-84-4
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-12(9-11)8-10-4-2-3-5-13(10)15(16,17)18/h2-7,9H,8H2,1H3
InChIKeyUXANUHIOOQNLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate (CAS 1251844-84-4): Procurement Specifications and Structural Context


Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate (CAS 1251844-84-4) is a fluorinated isonicotinate derivative with the molecular formula C₁₅H₁₂F₃NO₂ and a molecular weight of 295.26 g/mol [1]. The compound is commercially available at a minimum purity specification of 95% from suppliers such as AKSci (catalog 0769DT) . The compound features a methyl isonicotinate core with a 2-(trifluoromethyl)benzyl substituent at the pyridine 2-position; computed properties include an XLogP3-AA value of 3.5 and a topological polar surface area (TPSA) of 39.2 Ų [1].

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate: Why In-Class Substitution Without Structural Validation Is Scientifically Unjustified


Compounds within the isonicotinate class bearing trifluoromethylbenzyl substituents cannot be assumed interchangeable. Positional isomerism—specifically the substitution pattern of the trifluoromethyl group at the ortho (2-), meta (3-), or para (4-) position of the benzyl ring—produces distinct molecular geometries that may differentially affect target binding and molecular recognition [1]. Although direct comparative biological activity data are absent from the literature for this specific compound, the underlying principle is well-established: substitution position on aromatic rings influences molecular conformation, electronic distribution, and lipophilicity, which are critical determinants of ligand–protein interactions and ADME properties [2]. Procurement decisions should therefore be guided by the specific positional isomer required for the intended experimental system, as detailed in the quantitative property comparisons below.

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate: Comparative Evidence for Scientific Selection


Positional Isomerism and Computed Lipophilicity: Ortho (2-) vs. Meta (3-) vs. Para (4-) Trifluoromethylbenzyl Substitution

Lipophilicity, as estimated by computed XLogP3-AA, differs quantitatively among the three positional isomers of methyl (trifluoromethyl)benzyl isonicotinate. The ortho-substituted compound (target) exhibits an XLogP3-AA of 3.5, which is 0.2 log units higher than the meta-substituted isomer (XLogP3-AA = 3.3) and identical to the para-substituted isomer (XLogP3-AA = 3.5) [1]. This 0.2 log unit difference between ortho and meta isomers represents a measurable variation in calculated hydrophobicity that could influence membrane permeability and non-specific binding in biological assays.

Medicinal Chemistry ADME Prediction Fluorine Chemistry Structure–Property Relationships

Topological Polar Surface Area: Ortho vs. Meta vs. Para Isomers

Topological polar surface area (TPSA), a computed descriptor correlating with passive membrane permeability and oral bioavailability, is numerically invariant across the ortho, meta, and para isomers of methyl (trifluoromethyl)benzyl isonicotinate. All three isomers exhibit a TPSA of 39.2 Ų [1]. This equivalence arises because the TPSA calculation (based on fragment contributions of polar atoms) does not account for positional substitution effects; the total count and type of polar atoms (N, O, F) are identical across isomers. Consequently, TPSA cannot be used as a differential criterion for isomer selection.

Computational Chemistry Drug Design Physicochemical Profiling Medicinal Chemistry

Commercial Purity Specification: Ortho (2-) vs. Para (4-) Isomers

Both the ortho (2-) substituted target compound and the para (4-) substituted isomer are commercially available with identical minimum purity specifications of 95%, as supplied by AKSci (catalog 0769DT for ortho; catalog 0775DT for para) . The absence of a differential purity advantage means that procurement selection between these isomers cannot be based on purity grade alone; the decision must be driven by the structural and property differences detailed elsewhere in this guide.

Procurement Quality Control Chemical Sourcing Assay Development

Structural Distinction: Ortho (2-) vs. Meta (3-) vs. Para (4-) Trifluoromethylbenzyl Positional Isomerism

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is distinguished from its closest analogs—methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate (CAS 6690-42-2/1251844-80-0) and methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate (CAS 1251844-74-2)—solely by the substitution position of the trifluoromethyl group on the benzyl ring (ortho, meta, or para) [1][2][3]. This positional isomerism constitutes the fundamental structural differentiation. While experimental biological activity data for these specific isomers are absent from the peer-reviewed literature, the distinct three-dimensional geometry of the ortho-substituted benzyl group may orient the trifluoromethyl moiety differently within a binding pocket compared to the meta or para analogs. In the absence of direct comparative bioactivity data, the selection of the ortho isomer should be predicated on specific SAR hypotheses or on its function as a positional control in comparative studies.

Organic Synthesis Structure–Activity Relationship Molecular Recognition Chemical Biology

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate: Evidence-Supported Procurement and Research Applications


Positional Isomer Control in Structure–Activity Relationship (SAR) Studies

The ortho (2-) isomer serves as a specific positional control in SAR campaigns exploring the effect of trifluoromethylbenzyl substitution patterns on biological activity. Researchers can compare the ortho isomer against the meta (3-) and para (4-) isomers to determine whether the substitution position influences target binding, potency, or selectivity. This application is supported by the clear structural differentiation among isomers documented in Section 3 [1][2], though no experimental potency data for these specific compounds are currently available to guide selection based on activity.

Lipophilicity-Dependent Assay Development: Ortho vs. Meta Isomer Comparison

Given the 0.2 log unit difference in computed XLogP3-AA between the ortho (3.5) and meta (3.3) isomers [1], the ortho compound may be preferentially selected for studies where higher lipophilicity is hypothesized to enhance membrane permeability or for comparative ADME assessments. The ortho and para isomers share identical computed XLogP3-AA (3.5) and TPSA (39.2 Ų), making them interchangeable only on the basis of these computed descriptors; experimental validation of differential permeability or binding would be required to justify selection of one over the other.

Fluorinated Building Block for Diversified Library Synthesis

As a methyl isonicotinate derivative bearing a 2-(trifluoromethyl)benzyl substituent, this compound can function as a synthetic intermediate for further functionalization. The ester group is amenable to hydrolysis, amidation, or reduction, while the pyridine nitrogen and aromatic ring offer sites for additional derivatization. Procurement for this purpose is supported by the compound's commercial availability at 95% purity and its distinct ortho substitution pattern, which imparts unique steric and electronic properties relative to the meta and para isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.